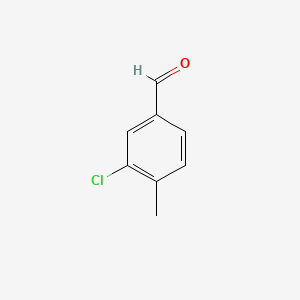
环丙烷羧酸叔丁酯
概述
描述
Tert-butyl cyclopropanecarboxylate is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl cyclopropanecarboxylate is 1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 . This indicates that the molecule consists of a cyclopropane ring with a carboxylate group attached, and a tert-butyl group attached to the carboxylate .Physical And Chemical Properties Analysis
Tert-butyl cyclopropanecarboxylate is a liquid at room temperature . It has a density of 1.012±0.06 g/cm3 . The compound should be stored at temperatures between 2-8°C .科学研究应用
肽合成中的保护基团
在肽合成中,环丙烷羧酸叔丁酯通常用作羧酸的保护基团。 它对亲核试剂和还原剂的稳定性使其成为在合成过程中保护氨基酸羧酸官能团的绝佳选择 .
材料科学与高分子化学
该化合物在材料科学中有所应用,特别是在开发具有独特性能的聚合物方面。 例如,环扩展RAFT聚合使用环丙烷羧酸叔丁酯生产具有双峰尺寸排阻色谱图谱的聚合物,表明分子量范围 .
有机电子学
环丙烷羧酸叔丁酯: 在有机电子学领域发挥作用。 叔丁基影响某些分子三联体中氧化还原单元之间的电子通讯,这对开发具有高效光电性能的材料至关重要 .
化学转化
由于其独特的反应性模式,该化合物参与各种化学转化。 拥挤的叔丁基可以影响合成反应的结果,使其成为创建具有所需特性的特定分子结构的宝贵工具 .
生物化学与代谢
在生物化学中,环丙烷羧酸叔丁酯在其在生物合成和生物降解途径中的作用方面很重要。 它可用于研究生物体中叔丁基的代谢及其在生物催化过程中的潜在应用 .
安全和危害
未来方向
作用机制
Target of Action
Tert-butyl cyclopropanecarboxylate is primarily used as a reagent in organic synthesis . It is particularly used in the tert-butylation of carboxylic acids and alcohols . The primary targets of Tert-butyl cyclopropanecarboxylate are therefore carboxylic acids and alcohols present in the reaction mixture .
Mode of Action
Tert-butyl cyclopropanecarboxylate interacts with its targets (carboxylic acids and alcohols) through a process known as tert-butylation . This process involves the conversion of carboxylic acids and alcohols into tert-butyl esters and ethers, respectively . The reaction proceeds quickly and in high yields, making it a preferred method for the formation of tert-butyl esters .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl cyclopropanecarboxylate are those involving carboxylic acids and alcohols. By converting these compounds into tert-butyl esters and ethers, Tert-butyl cyclopropanecarboxylate can significantly alter the biochemical pathways in which these compounds are involved .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability is likely to be influenced by factors such as the reaction conditions and the presence of other compounds in the reaction mixture .
Result of Action
The result of Tert-butyl cyclopropanecarboxylate’s action is the formation of tert-butyl esters and ethers from carboxylic acids and alcohols, respectively . These products are often used as protecting groups in organic synthesis due to their excellent stability against various nucleophiles and reducing agents .
Action Environment
The action of Tert-butyl cyclopropanecarboxylate is influenced by environmental factors such as temperature, solvent, and the presence of catalysts . For example, the tert-butylation reaction proceeds much faster and in higher yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
生化分析
Biochemical Properties
It is known that the compound has a Log Kow (KOWWIN v1.67 estimate) of 2.53, indicating its lipophilicity . This property could potentially influence its interactions with biomolecules such as enzymes and proteins within the cell.
Metabolic Pathways
It is known that t-butyl groups in drugs can be metabolized by a number of cytochrome P450 enzymes (CYPs) .
属性
IUPAC Name |
tert-butyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEAAYMAQFBUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546453 | |
| Record name | tert-Butyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87661-20-9 | |
| Record name | 1,1-Dimethylethyl cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87661-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of tert-butyl cyclopropanecarboxylate described in these papers unique?
A1: The papers present an efficient, three-step synthesis of tert-butyl cyclopropanecarboxylates starting from readily available materials like 1-chlorovinyl p-tolyl sulfoxides. [, ] This approach offers advantages in terms of yield and stereoselectivity, particularly in the synthesis of optically active enantiomers. [] Additionally, the research explores alternative routes for synthesizing similar spirocyclic compounds, including those incorporating organosulfur or protected amino groups, demonstrating the versatility of these methods. []
Q2: What are the potential applications of tert-butyl cyclopropanecarboxylate based on these studies?
A2: The papers primarily focus on the synthetic methodology for producing tert-butyl cyclopropanecarboxylate and related spirocyclic pyrrolidines. [, ] While specific applications aren't explicitly discussed, the research emphasizes the importance of these compounds as "advanced building blocks" for medicinal and agrochemistry. [] This suggests potential uses in drug discovery, pesticide development, and other fields requiring complex molecular scaffolds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
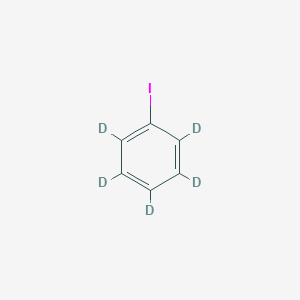
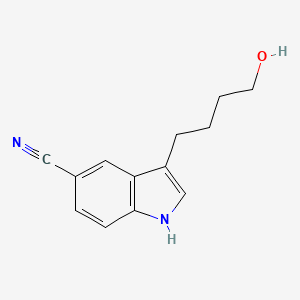

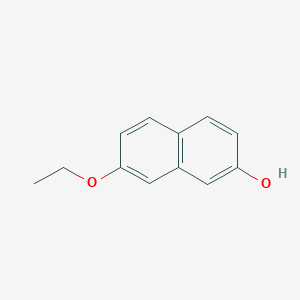
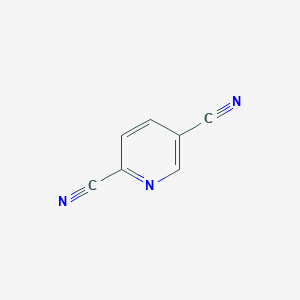

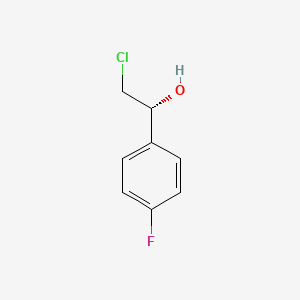
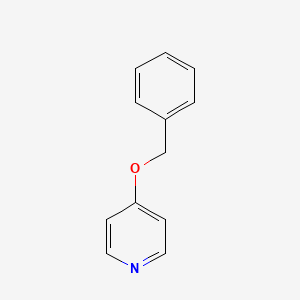



![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
